molecular formula C16H16ClNO5S B11063150 2-(4-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid

2-(4-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid

Cat. No.: B11063150
M. Wt: 369.8 g/mol
InChI Key: IXJFZFNEJBIIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid: . It is a compound with interesting properties and applications.

Preparation Methods

Synthetic Routes:: The synthetic routes for 4-Aminophenylacetic acid involve the introduction of an amino group onto the phenylacetic acid backbone. One common method is the nucleophilic substitution reaction of 4-chlorophenylacetic acid with ammonia or an amine. The chloro group is replaced by the amino group, yielding the desired compound.

Reaction Conditions::

    Starting Material: 4-Chlorophenylacetic acid

    Reagents: Ammonia or an amine (e.g., methylamine, ethylamine)

    Reaction Type: Nucleophilic substitution

    Major Product: 4-Aminophenylacetic acid

Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions to achieve high yields and purity. specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions::

    Nucleophilic Substitution (SN2): The amino group replaces the chloro group at the benzylic position.

    Oxidation/Reduction: Depending on reaction conditions, it can undergo oxidation or reduction reactions.

Common Reagents and Conditions::

    Nucleophilic Substitution: Ammonia or a primary amine, typically in a solvent like ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Major Products:: The major product is 4-Aminophenylacetic acid itself.

Scientific Research Applications

Mechanism of Action

The exact mechanism by which 4-Aminophenylacetic acid exerts its effects depends on its specific application. It may involve interactions with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 4-Aminophenylacetic acid is unique due to its specific structure, it shares similarities with other benzylic compounds. detailed comparisons would require a broader analysis of related compounds.

Properties

Molecular Formula

C16H16ClNO5S

Molecular Weight

369.8 g/mol

IUPAC Name

2-[4-[(4-chloro-3-ethoxyphenyl)sulfonylamino]phenyl]acetic acid

InChI

InChI=1S/C16H16ClNO5S/c1-2-23-15-10-13(7-8-14(15)17)24(21,22)18-12-5-3-11(4-6-12)9-16(19)20/h3-8,10,18H,2,9H2,1H3,(H,19,20)

InChI Key

IXJFZFNEJBIIEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)Cl

Origin of Product

United States

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